Octahydroindolizine-5-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizine-5-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-1-3-7-4-2-6-10(7)8/h7-8H,1-6H2,(H,11,12) |
InChI Key |
BRUFDUWNUGXYNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCN2C(C1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Octahydroindolizine 5 Carboxylic Acid and Its Analogs
Retrosynthetic Analysis of the Octahydroindolizine (B79230) Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. numberanalytics.comyoutube.com For the octahydroindolizine (also known as indolizidine) framework, this process involves strategically breaking bonds to reveal logical precursors. researchgate.netontosight.ai
Key Bond Disconnections and Identified Synthons
The octahydroindolizine skeleton is a bicyclic amine, and its retrosynthesis can be approached through several key disconnections. numberanalytics.comontosight.ai A common and effective strategy is to disconnect one of the C-N bonds within the bicyclic system. For instance, disconnecting the N-C8a bond logically leads to a substituted piperidine (B6355638) precursor with a functionalized side chain at the C-2 position. This approach simplifies the bicyclic target into a more manageable monosubstituted heterocyclic intermediate. researchgate.net
Another powerful strategy involves a two-bond disconnection, such as in a Diels-Alder or a [3+2] cycloaddition approach, which can construct the bicyclic framework in a single, often stereocontrolled, step from acyclic or simpler cyclic precursors. chim.it
The primary synthons—idealized fragments resulting from these disconnections—are typically a piperidine-based cation and a corresponding nucleophilic carbon chain, or vice versa. scitepress.org The real-world chemical equivalents for these synthons would be molecules like a 2-substituted piperidine and an alkyl halide with a terminal leaving group.
Table 1: Key Disconnections and Corresponding Synthons/Reagents
| Disconnection Strategy | Bond(s) Disconnected | Resulting Synthon(s) | Potential Reagent(s) |
| Intramolecular Cyclization | N-C8a or N-C5 | Substituted Piperidine Cation/Anion | 2-(4-halobutyl)piperidine or a piperidine with an ω-aldehyde/ketone side chain |
| Cycloaddition | C5-C6 and C8-C8a | Pyridinium Ylide and an Alkene | A substituted pyridine (B92270) and an electron-deficient alkene (dipolarophile) |
| Ring-Closing Metathesis | C6-C7 | Diene-substituted Pyrrolidine (B122466) | A pyrrolidine derivative with terminal alkene functionalities on N- and C-substituents |
Strategic Functional Group Interconversions (FGI) in Retrosynthesis
Retrosynthetically, the carboxylic acid can be viewed as the product of the hydrolysis of an ester or a nitrile. These functional groups are often more stable during certain reaction conditions and can be easier to introduce. For example, planning a synthesis with a methyl or ethyl ester at the C-5 position allows for a wider range of reaction conditions to be used in constructing the bicyclic framework, with a simple hydrolysis step at the end of the synthesis to reveal the final carboxylic acid.
Similarly, an alcohol can be considered a precursor to the carboxylic acid via oxidation. This strategy might be employed if a synthetic route naturally yields an alcohol-substituted octahydroindolizine. ic.ac.uk
Established Synthetic Routes to Octahydroindolizine-5-carboxylic Acid
Several synthetic strategies have been developed to access the octahydroindolizine core, which can be adapted to produce the 5-carboxylic acid derivative. These routes often start from either aromatic indole (B1671886) precursors or are built up from simpler acyclic or monocyclic starting materials. ontosight.airesearchgate.net
Overview of Chemical Pathways from Indole Derivatives
A direct and logical approach to synthesizing this compound is through the complete reduction of an appropriate indole precursor, such as Indole-5-carboxylic acid. nih.gov The indole ring system, being an isomer of indolizine (B1195054), can serve as a viable starting point. rsc.org The synthesis involves the catalytic hydrogenation of the indole derivative, which saturates both the five-membered and six-membered rings to form the octahydroindolizine (indolizidine) skeleton. nih.gov
This reductive cyclization process is a powerful method for generating the core indole unit from precursors like 2-chloronitrobenzenes and ethyl cyanoacetate, followed by hydrogenation. beilstein-journals.org While the hydrogenation of indoles can present challenges, such as over-reduction or catalyst poisoning by the resulting amine, various catalytic systems have been developed to achieve high yields. nih.gov The presence of an electron-withdrawing group like a carboxylate can sometimes lower the rate of hydrogenation, necessitating higher catalyst loading or more forceful conditions. nih.gov
Hydrogenation-Based Syntheses of Indolizine Derivatives
Catalytic hydrogenation is a cornerstone technique for the synthesis of saturated N-heterocycles from their aromatic counterparts. researchgate.net For indolizine derivatives, this typically involves the reduction of the pyridine part of the bicyclic system, which is generally more susceptible to hydrogenation than the five-membered pyrrole (B145914) ring. nih.gov
Heterogeneous catalysts are commonly employed for this transformation due to their ease of handling and separation. nih.gov Typical conditions involve catalysts like Platinum(IV) oxide (PtO₂) or Rhodium on Alumina (Rh/Al₂O₃) under a high pressure of hydrogen gas (H₂). nih.gov The reaction is often performed in acidic solvents like acetic acid to facilitate the reduction.
The stereochemical outcome of the hydrogenation is a critical consideration, as the process can be highly diastereoselective depending on the substrate and conditions. nih.gov For instance, the heterogeneous hydrogenation of a polysubstituted indolizine using Rh/Al₂O₃ has been shown to be highly diastereoselective. nih.gov
Table 2: Comparison of Hydrogenation Conditions for Indole/Indolizine Systems
| Catalyst | Substrate Type | Solvent | Pressure/Temp | Outcome/Yield | Reference |
| Pt/C | Unprotected Indoles | Water (with p-TsOH) | Moderate H₂ pressure, RT | Excellent yields of indolines | nih.gov |
| Rh/Al₂O₃ | Tetrasubstituted Indolizine | Ethyl Acetate | 80 bar H₂, RT | Diastereoselective, 30% yield of trans ketone | nih.gov |
| PtO₂ | Indoline-2-carboxylic acid | Acetic Acid | Not specified | High yield of octahydroindole-2-carboxylic acid | N/A |
Multi-Step Organic Reactions from Readily Available Precursors
Beyond pathways starting from indole derivatives, multi-step syntheses that build the octahydroindolizine framework from simpler, readily available precursors are common. youtube.comyoutube.comresearchgate.net These methods offer flexibility in introducing various substituents.
One classic and effective method is the Hofmann–Löffler–Freytag reaction. wikipedia.orgresearchgate.net This reaction involves the intramolecular cyclization of an N-halogenated amine via a radical mechanism. nih.gov An appropriately substituted N-haloamine, when exposed to heat or light in the presence of a strong acid, generates a nitrogen-centered radical. This radical then abstracts a hydrogen atom from a remote carbon (typically at the δ-position), leading to a carbon-centered radical that subsequently cyclizes to form a pyrrolidine ring, effectively constructing the bicyclic system of octahydroindolizine. wikipedia.orgyoutube.com This methodology has been successfully used to prepare octahydroindolizine derivatives that serve as pheromone precursors. wikipedia.orgyoutube.com
Another powerful strategy involves the intramolecular cyclization of a functionalized piperidine derivative. As suggested by retrosynthetic analysis, a piperidine ring bearing a side chain with a suitable leaving group or an electrophilic center can be induced to cyclize, forming the second ring of the octahydroindolizine system. researchgate.net This approach allows for the stereocontrolled synthesis of the framework by starting with a chiral piperidine precursor.
Advanced Synthetic Protocols and Method Development
Advanced synthetic strategies for this compound and its analogs are centered on achieving high levels of stereocontrol and efficiency. These protocols are crucial for accessing specific stereoisomers, which often exhibit distinct biological activities. Method development in this area focuses on diastereoselective, enantioselective, and various cyclization strategies, as well as the use of chiral auxiliaries to guide the stereochemical outcome of reactions.
Diastereoselective Synthesis Techniques
Diastereoselective synthesis is a fundamental approach to control the relative stereochemistry of multiple stereocenters within the octahydroindolizine framework. Researchers have developed various methods that leverage substrate control, reagent control, or catalyst control to favor the formation of a specific diastereomer.
One notable strategy involves the stereoselective hydrogenation of a polysubstituted indolizine precursor. In a study on a related tetrasubstituted indolizine, heterogeneous hydrogenation was shown to be highly diastereoselective. The reaction yielded a trans-configured ketone and a cis-configured alcohol, demonstrating that the choice of catalyst and reaction conditions can effectively control the facial selectivity of hydrogen addition to the heterocyclic system. Theoretical calculations, including ab initio and DFT, have been employed to understand the origins of this stereoselectivity, suggesting that a keto-enol tautomerism under kinetic control dictates the formation of the observed products. nih.gov
Another powerful approach starts from readily available chiral precursors, such as amino acids. For instance, L-glutamic acid has been used as a chiral pool starting material for the diastereoselective synthesis of new polyhydroxylated indolizidine derivatives, which are analogs of swainsonine. researchgate.net This method utilizes the inherent chirality of the starting material to direct the stereochemical outcome of subsequent transformations, including conjugate additions and dihydroxylation reactions, to build the bicyclic core with high diastereoselectivity. researchgate.net The key steps often involve the formation of a tricyclic indolizidine dione (B5365651) intermediate, which serves as a versatile platform for stereodivergent modifications. researchgate.net
The table below summarizes key aspects of selected diastereoselective synthesis techniques for indolizidine derivatives.
| Starting Material | Key Reaction | Diastereoselectivity Outcome | Ref. |
| Tetrasubstituted Indolizine | Heterogeneous Hydrogenation | Highly diastereoselective formation of trans-ketone and cis-alcohol | nih.gov |
| L-Glutamic Acid | Intramolecular Conjugate Addition & Dihydroxylation | High diastereoselectivity in forming polyhydroxylated indolizidines | researchgate.net |
Enantioselective Approaches, Including Enzymatic Resolution Strategies
Accessing enantiomerically pure octahydroindolizine derivatives is critical for pharmaceutical applications. Enantioselective synthesis can be achieved through various means, with enzymatic resolutions being a particularly effective and scalable strategy.
A prominent example is the enantioselective synthesis of an octahydroindolizine alcohol, a key intermediate for more complex analogs, using an enzyme-mediated kinetic resolution. rsc.orgnih.gov In this process, a racemic mixture of the alcohol is treated with an immobilized lipase, Novozym 435 (Lipase B from Candida antarctica). The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomerically enriched alcohol. This method has proven to be highly efficient, achieving high enantiomeric excess (ee) for both the product and the remaining starting material. rsc.orgnih.gov A significant advantage of this biocatalytic approach is its demonstrated scalability, with successful resolutions performed on up to a 100-gram scale. rsc.orgnih.gov
Kinetic resolution using enzymes is a widely applicable strategy for various chiral molecules, including amines and carboxylic acids, which are relevant precursors or analogs of the target compound. nih.govresearchgate.net For instance, lipases and esterases have been successfully used for the kinetic resolution of phenylalkyl carboxylic acid esters through enantioselective hydrolysis. nih.gov Similarly, CAL-B has been used for the highly selective kinetic resolution of primary amines at elevated temperatures by catalyzing their aminolysis with carboxylic acids or their esters. researchgate.net These enzymatic methods offer an environmentally benign alternative to traditional chemical resolutions.
The following table details the results of an enzymatic kinetic resolution for an octahydroindolizine precursor.
| Enzyme | Substrate | Acyl Donor | Product 1 (Enantiomer) | Product 2 (Enantiomer) | Scale | Ref. |
| Novozym 435 | Racemic octahydroindolizine alcohol | Vinyl acetate | Acylated (S)-alcohol | Unreacted (R)-alcohol (>99% ee) | Up to 100 g | rsc.orgnih.gov |
Intramolecular Annulation and Cyclization Reactions for Octahydroindolizine Construction
The construction of the bicyclic octahydroindolizine core is a key challenge in the synthesis of these compounds. Intramolecular annulation and cyclization reactions are powerful strategies to form the fused ring system, often in a stereocontrolled manner.
One effective method is the intramolecular imino Diels-Alder reaction. This strategy involves the in-situ thermal generation of an acyl imine dienophile, which then undergoes a [4+2] cycloaddition with a tethered diene. This approach has been successfully applied to the total synthesis of several indolizidine alkaloids, such as δ-coniceine and tylophorine. psu.edu The reaction proceeds through a cyclization precursor, like a methylol acetate, which upon heating, forms the reactive acyl imine that rapidly cyclizes to a lactam intermediate, establishing the core octahydroindolizine structure. psu.edu
Another versatile strategy combines iodoaminocyclization with a free radical cyclization. This modular approach has been used for the concise synthesis of phenanthroindolizidine alkaloids, including (±)-tylophorine. nih.gov The sequence allows for the rapid assembly of the complex heterocyclic framework. Furthermore, by starting with a chiral building block like L-prolinol, this method can be adapted for an enantioselective synthesis. nih.gov
Other intramolecular cyclization strategies that have been explored for the synthesis of indolizidine and related alkaloids include:
Tandem Cyclization Reactions: Two-directional cross metathesis coupled with tandem cyclizations has been used to access 3,5-disubstituted indolizidines. whiterose.ac.uk
Domino Reactions: An asymmetric domino Robinson annulation/5-endo intramolecular aza-Michael reaction has been developed for the synthesis of complex octahydroindoles, which are structurally related to octahydroindolizines. researchgate.net
Palladium-Catalyzed Cyclizations: Vinyl-substituted cyclic carbonates can serve as precursors for a modular synthesis of indolizidines through a highly stereoselective palladium-catalyzed intramolecular reaction. researchgate.net
| Cyclization Strategy | Key Intermediate/Reaction | Application | Ref. |
| Intramolecular Imino Diels-Alder | Thermally generated acyl imine | Total synthesis of (±)-δ-coniceine and (±)-tylophorine | psu.edu |
| Iodoaminocyclization / Free Radical Cyclization | Iodoamine and radical precursor | Synthesis of (±)-tylophorine and (S)-(+)-tylophorine | nih.gov |
| Domino Robinson Annulation / Aza-Michael Reaction | Enone and amine precursors | Asymmetric synthesis of octahydroindoles | researchgate.net |
Application of Chiral Auxiliaries and Chirons in Asymmetric Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. This is a robust and reliable method for asymmetric synthesis. wikipedia.orgresearchgate.net
Commonly used chiral auxiliaries are often derived from natural products like amino acids, terpenes, or alkaloids. researchgate.net For example, pseudoephedrine can be reacted with a carboxylic acid to form an amide. wikipedia.org Deprotonation of the α-proton and subsequent reaction with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity, controlled by the stereodirecting groups on the auxiliary. The resulting product can then be hydrolyzed to yield an enantiomerically enriched carboxylic acid. nih.gov Similarly, Evans oxazolidinones are widely used to control the stereochemistry of alkylation, aldol (B89426), and Diels-Alder reactions. researchgate.net
| Chiral Director | Type | Application in Asymmetric Synthesis | Example Product | Ref. |
| Pseudoephedrine | Chiral Auxiliary | Diastereoselective alkylation of carboxylic acid amides | Enantiomerically enriched carboxylic acids | wikipedia.orgnih.gov |
| Evans Oxazolidinones | Chiral Auxiliary | Asymmetric aldol reactions, alkylations, Diels-Alder reactions | Chiral building blocks, natural products | researchgate.net |
| L-Prolinol | Chiral Building Block (Chiron) | Enantioselective total synthesis | (S)-(+)-Tylophorine (>99% ee) | nih.gov |
Scalable Synthetic Considerations in Academic Research
While many synthetic methods are developed on a small, laboratory scale, considerations for scalability are crucial for the potential application of a compound in further research or development. Scalability involves developing a synthetic route that is safe, efficient, robust, and cost-effective when performed on larger quantities. nih.govprinceton-acs.org
In the academic synthesis of octahydroindolizine analogs, scalability has been explicitly demonstrated in certain key transformations. The enzymatic kinetic resolution of a racemic octahydroindolizine alcohol using Novozym 435 is a prime example. rsc.orgnih.gov The researchers successfully scaled this reaction up to 100 grams, highlighting the practical utility of biocatalysis for producing significant quantities of enantiomerically pure intermediates. The use of an immobilized enzyme simplifies purification, as the catalyst can be removed by simple filtration, a significant advantage in process chemistry. rsc.orgnih.gov
General principles of scalable synthesis that are relevant to the preparation of this compound include:
Minimizing chromatographic purifications: Developing reaction conditions and work-up procedures that yield products of high purity through crystallization or extraction is highly desirable for large-scale work. researchgate.net
Optimizing reaction conditions: This includes adjusting solvent choice, catalyst loading, temperature, and reaction time to maximize throughput and yield while ensuring safety and minimizing waste (Process Mass Intensity, PMI). princeton-acs.org
Telescoping reactions: Combining multiple synthetic steps into a one-pot procedure without isolating intermediates can significantly improve efficiency and reduce waste. researchgate.net
The development of a practical, scalable synthesis is an iterative process of optimization. For instance, in the development of the API Alogliptin, which features a chiral aminopiperidine core, the process was optimized by employing a late-stage ruthenium-catalyzed asymmetric hydrogenation and a Hofmann rearrangement, using inexpensive starting materials to create a cost-effective and scalable route. researchgate.net These principles are directly applicable to the academic development of scalable routes to this compound and its derivatives.
Reaction Chemistry and Mechanistic Investigations of Octahydroindolizine 5 Carboxylic Acid
Reactivity Profile of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that participates in a wide array of chemical transformations. Its reactivity is centered on the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton. For Octahydroindolizine-5-carboxylic acid, the adjacent bicyclic amine can influence this reactivity through intramolecular interactions, particularly under conditions that affect the protonation state of the nitrogen atom.
Nucleophilic acyl substitution is the hallmark reaction of carboxylic acids and their derivatives. masterorganicchemistry.com This class of reactions involves the replacement of the hydroxyl group of the carboxylic acid with another nucleophile. The general mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com
First, a nucleophile attacks the partially positively charged carbonyl carbon, leading to the formation of a tetrahedral intermediate where the original sp²-hybridized carbon becomes sp³. uomustansiriyah.edu.iq This intermediate is typically unstable. In the second step, the tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group. masterorganicchemistry.com
For a carboxylic acid like this compound, the hydroxyl group (-OH) is a poor leaving group. Therefore, direct substitution under neutral or basic conditions is generally unfavorable. libretexts.org The reaction is typically facilitated by activating the carboxyl group, either by protonating the carbonyl oxygen under acidic conditions to make the carbonyl carbon more electrophilic, or by converting the hydroxyl group into a better leaving group. libretexts.orglibretexts.org
General Mechanism of Nucleophilic Acyl Substitution:
Activation (Optional but often necessary): The carbonyl group is activated, typically by an acid catalyst protonating the carbonyl oxygen.
Nucleophilic Attack: The nucleophile adds to the carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate.
Proton Transfer: Proton transfers may occur to convert the -OH group into a better leaving group (e.g., -OH₂⁺).
Elimination: The leaving group is expelled, and the C=O double bond is reformed.
Deprotonation: The protonated carbonyl oxygen of the final product is deprotonated to yield the neutral substitution product and regenerate the acid catalyst.
The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: Acyl chlorides > Acid anhydrides > Esters > Amides. youtube.com This trend is governed by the ability of the leaving group to depart; better leaving groups (weaker bases) correspond to more reactive derivatives. youtube.com
Esterification, the conversion of a carboxylic acid to an ester, is a fundamental nucleophilic acyl substitution reaction. Given that this compound is an amino acid derivative, protocols must account for the presence of the basic nitrogen atom.
One of the most common methods is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). pearson.com The reaction is reversible, and to drive it towards the product, either the alcohol is used in large excess or the water formed is removed from the reaction mixture. pearson.com
Mechanism of Fischer Esterification:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. libretexts.org
Nucleophilic Attack by Alcohol: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups, converting it into a good leaving group (-OH₂⁺).
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water.
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Alternative methods that avoid strongly acidic conditions, which might be preferable for complex molecules, involve the use of activating agents or specific reagents. For amino acids, esterification can also be achieved using reagents like thionyl chloride (SOCl₂) in an alcohol, which first forms an acyl chloride intermediate, or by using solid-phase resins like Amberlyst-15. semanticscholar.org
| Esterification Method | Reagents | Key Mechanistic Feature | Advantages/Disadvantages |
| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Acid-catalyzed activation of the carbonyl group | Simple reagents; Reversible, requires driving equilibrium; Harsh conditions |
| Via Acyl Chloride | SOCl₂, then Alcohol | Formation of a highly reactive acyl chloride intermediate | Irreversible and high-yielding; SOCl₂ is corrosive |
| Using Alkyl Halides | Carboxylate salt, Alkyl Halide | Sₙ2 reaction between carboxylate and alkyl halide | Mild conditions; Requires prior deprotonation of the acid |
| Ion-Exchange Resin | Alcohol, Amberlyst-15 | Heterogeneous acid catalysis | Mild conditions, easy catalyst removal; Slower reaction times |
This table presents common esterification methods applicable to amino acid derivatives like this compound.
The direct reaction between a carboxylic acid and an amine to form an amide is generally very slow and requires high temperatures. This is because the acidic carboxylic acid and the basic amine react to form a stable and unreactive ammonium carboxylate salt. youtube.com Therefore, the synthesis of amides from this compound necessitates the activation of the carboxyl group.
This is typically achieved by converting the carboxylic acid into a more reactive derivative in situ. Common activating agents include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. libretexts.org
Acyl Halides: The carboxylic acid can be converted to a highly reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts rapidly with an amine to form the amide. youtube.com
Phosphonium-based Reagents: Coupling agents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) activate the carboxylic acid to facilitate amide bond formation, often with minimal side reactions and racemization.
General Mechanism for DCC-Mediated Amidation:
Activation: The carboxylic acid adds to the C=N double bond of DCC, forming the O-acylisourea intermediate, which is a good leaving group. libretexts.org
Nucleophilic Attack: The amine attacks the carbonyl carbon of the activated intermediate.
Rearrangement and Elimination: The tetrahedral intermediate collapses, forming the amide and dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration. libretexts.org
| Activating Agent | Intermediate | Byproduct | Key Features |
| DCC/EDC | O-acylisourea | Dicyclohexylurea (DCU) / Soluble urea | Mild conditions, widely used in peptide synthesis. libretexts.org |
| SOCl₂ | Acyl Chloride | SO₂, HCl | Highly reactive intermediate; Harsh reagents. youtube.com |
| PyBOP | Acylphosphonium salt / Activated ester | Hexamethylphosphoramide (HMPA) derivative | Efficient, low racemization; Often used in peptide synthesis. |
This table summarizes common activating agents for the amidation of carboxylic acids.
The reduction of a carboxylic acid to a primary alcohol is a challenging transformation that requires strong reducing agents because the carboxyl group is at a high oxidation state and is relatively unreactive towards nucleophilic hydride reagents.
The most common reagent for this purpose is lithium aluminum hydride (LiAlH₄) . It is a powerful hydride donor capable of reducing carboxylic acids directly to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF), followed by an acidic workup.
Mechanism of LiAlH₄ Reduction:
Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ to produce hydrogen gas and a lithium carboxylate salt.
Acyl Substitution: A second equivalent of LiAlH₄ (or the related AlH₃) coordinates to the carbonyl oxygen, and a hydride is delivered to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates an aluminate species to yield an aldehyde.
Aldehyde Reduction: The aldehyde intermediate is more reactive than the starting carboxylic acid and is immediately reduced by another equivalent of LiAlH₄ to an alkoxide.
Protonation: The alkoxide is protonated during the aqueous or acidic workup step to give the primary alcohol.
Due to the high reactivity of LiAlH₄, it is not selective and will reduce many other functional groups. For molecules requiring greater selectivity, alternative methods are employed:
Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF), is a more selective reducing agent that readily reduces carboxylic acids to alcohols while being less reactive towards esters, amides, and nitriles. researchgate.net
Two-step Procedures: The carboxylic acid can first be converted to a more easily reducible derivative, such as an ester or a thioester. These derivatives can then be reduced using milder reagents like sodium borohydride (NaBH₄) (for thioesters) or under conditions that might be more compatible with other functional groups present in the molecule. rsc.org
Transformations of the Saturated Indolizine (B1195054) Skeleton
The octahydroindolizine (B79230) core is a saturated, bicyclic heterocyclic system. While generally stable, this framework can undergo specific transformations, often involving catalytic processes or reactions that proceed via intermediates which alter the ring structure. The stereochemistry of the fused rings plays a crucial role in directing the outcome of these reactions.
Hydrogenation of partially unsaturated indolizine precursors is a common method to access the saturated octahydroindolizine skeleton. Studies on substituted indolizines have shown that heterogeneous catalytic hydrogenation can proceed with high diastereoselectivity, influenced by the substituents and the catalyst used. nih.gov For instance, the hydrogenation of a tetrasubstituted indolizine was shown to be highly diastereoselective, with theoretical calculations suggesting that a keto-enol tautomerism of an intermediate could be the source of the observed stereoselectivity. nih.gov
The rigid, fused bicyclic structure of the octahydroindolizine skeleton exerts significant steric and stereoelectronic control over reactions occurring both at the carboxylic acid moiety and on the ring itself. The chair-like and boat-like conformations of the six-membered ring and the envelope conformation of the five-membered ring restrict the possible trajectories for incoming reagents.
This conformational rigidity leads to high diastereoselectivity in many reactions. For example, in the hydrogenation of indolizine precursors, the hydrogen atoms are typically delivered to the less sterically hindered face of the molecule, leading to a specific stereochemical outcome at the newly formed chiral centers. nih.gov Similarly, reactions at the C-5 carboxylic acid group may be influenced by the steric bulk of the bicyclic system, potentially affecting the rate of reaction compared to a simple acyclic amino acid. The approach of a nucleophile to the carbonyl carbon could be hindered by one face of the ring system, leading to facial selectivity if the adjacent carbon were prochiral.
The bridgehead nitrogen atom is also a key feature. Its lone pair of electrons can participate in reactions or influence the electronic environment of the molecule. The stereochemistry at the bridgehead carbons (C-8a in the indolizidine system) is fixed and serves as a crucial stereochemical anchor, influencing the relative stereochemistry of substituents introduced at other positions on the rings.
Chemical Modifications of the Piperidine (B6355638) and Pyrrolidine (B122466) Ring Systems
The octahydroindolizine core, comprising fused piperidine and pyrrolidine rings, offers a versatile scaffold for chemical modification. The reactivity of each ring system can be selectively targeted to introduce a variety of functional groups, thereby enabling the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.
Modifications of the piperidine ring often involve reactions targeting the nitrogen atom or the carbon backbone. N-alkylation and N-acylation are common strategies to introduce substituents on the nitrogen, altering the steric and electronic properties of the molecule. For instance, reductive amination can be employed to introduce alkyl groups, while reaction with acid chlorides or anhydrides yields the corresponding amides. The carbon skeleton of the piperidine ring can be functionalized through various C-H activation methodologies, although this can be challenging due to the saturated nature of the ring. Alternatively, the introduction of unsaturation followed by subsequent functionalization provides a viable route to substituted piperidine derivatives.
The pyrrolidine ring, being a five-membered heterocycle, exhibits distinct reactivity. Ring-opening reactions of pyrrolidines can be achieved under specific conditions, providing access to acyclic amino alcohols or other difunctionalized compounds. These transformations often proceed via cleavage of a C-N bond and can be promoted by various reagents. Furthermore, the carbon atoms of the pyrrolidine ring can be functionalized using modern synthetic methods. For example, α-lithiation followed by reaction with an electrophile allows for the introduction of substituents at the position adjacent to the nitrogen atom.
Below is a table summarizing potential chemical modifications for the piperidine and pyrrolidine rings within an octahydroindolizine framework:
| Ring System | Reaction Type | Reagents and Conditions | Potential Products |
| Piperidine | N-Alkylation | Alkyl halide, base | N-Alkyl octahydroindolizine derivatives |
| N-Acylation | Acyl chloride, base | N-Acyl octahydroindolizine derivatives | |
| Dehydrogenation | Metal catalyst (e.g., Pd/C), heat | Tetrahydro- or dihydropyridinium intermediates | |
| C-H Functionalization | Transition metal catalyst, directing group | C-Substituted octahydroindolizine derivatives | |
| Pyrrolidine | Ring Opening | Strong reducing agents or specific catalysts | Acyclic amino alcohol or related structures |
| α-Functionalization | Strong base (e.g., LDA), electrophile | 1-Substituted octahydroindolizine derivatives | |
| Cycloaddition | (After partial dehydrogenation) Dienophile | Novel fused heterocyclic systems |
Detailed Mechanistic Studies of Octahydroindolizine Reactions
The synthesis and transformation of octahydroindolizine derivatives often involve complex reaction mechanisms that dictate the stereochemical outcome and product distribution. Understanding these mechanisms is crucial for the rational design of synthetic routes to novel and structurally diverse molecules.
Analysis of Reaction Intermediates and Transition States
A classic method for the synthesis of the octahydroindolizine skeleton is the Hofmann–Löffler–Freytag reaction. Mechanistic studies have revealed that this reaction proceeds through a radical chain mechanism. acs.org The key steps involve the formation of an N-haloamine, followed by homolytic cleavage of the N-halogen bond to generate a nitrogen-centered radical. This radical then undergoes an intramolecular 1,5-hydrogen atom transfer from a carbon atom in the piperidine ring, leading to a carbon-centered radical. Subsequent cyclization and reduction afford the octahydroindolizine product. The geometry of the transition state for the hydrogen atom transfer step is crucial in determining the regioselectivity of the reaction.
Another important class of reactions for constructing the indolizine core involves cycloaddition reactions. For instance, 1,3-dipolar cycloadditions of pyridinium ylides with alkenes or alkynes can lead to the formation of the indolizine ring system. chim.it These reactions are believed to proceed through a concerted mechanism, where the new carbon-carbon and carbon-nitrogen bonds are formed simultaneously in a single transition state. The stereochemistry of the starting materials directly influences the stereochemistry of the product. Computational studies can be employed to model the transition states of these cycloaddition reactions and predict the facial selectivity and endo/exo selectivity.
The table below outlines key intermediates and transition states in common reactions involving the octahydroindolizine scaffold:
| Reaction Type | Key Intermediates | Key Transition States |
| Hofmann–Löffler–Freytag | N-centered radical, C-centered radical | 1,5-Hydrogen atom transfer transition state |
| 1,3-Dipolar Cycloaddition | Pyridinium ylide | Concerted [3+2] cycloaddition transition state |
| Intramolecular Michael Addition | Enolate or enamine intermediate | Cyclization transition state |
Stereochemical Control and Product Distribution in Catalyzed Reactions
The stereoselective synthesis of octahydroindolizine derivatives is of significant interest, as the stereochemistry of the molecule can have a profound impact on its biological activity. Catalytic methods, particularly asymmetric catalysis, have emerged as powerful tools for controlling the stereochemical outcome of reactions leading to and involving the octahydroindolizine core.
Stereocontrolled construction of the octahydroindolizine ring system can be achieved through intramolecular double Michael reactions. rsc.org The use of chiral catalysts or auxiliaries can direct the formation of specific stereoisomers. The catalyst can interact with the substrate to create a chiral environment, favoring the approach of the nucleophile from one face of the electrophile over the other. This leads to the preferential formation of one enantiomer or diastereomer.
For instance, in the synthesis of substituted octahydroindolizines, an asymmetric intramolecular aza-Michael reaction can be employed. researchgate.net Chiral organocatalysts, such as proline derivatives, can activate the substrate and facilitate the cyclization in a stereoselective manner. The catalyst forms a transient iminium or enamine intermediate with the substrate, which then undergoes the intramolecular cyclization through a highly ordered transition state. The steric and electronic properties of the catalyst play a crucial role in determining the enantiomeric excess of the product.
The product distribution in these catalyzed reactions is often dependent on various factors, including the nature of the catalyst, the solvent, the temperature, and the substrate itself. Careful optimization of these reaction parameters is necessary to achieve high levels of stereocontrol.
The following table summarizes factors influencing stereochemical control in catalyzed reactions of octahydroindolizine precursors:
| Factor | Influence on Stereochemical Outcome |
| Catalyst Structure | The chirality and steric bulk of the catalyst create a chiral pocket that directs the approach of the reactants. |
| Solvent | The polarity and coordinating ability of the solvent can influence the stability of the transition state and the catalyst-substrate complex. |
| Temperature | Lower temperatures generally lead to higher stereoselectivity by increasing the energy difference between competing diastereomeric transition states. |
| Substrate Structure | The steric and electronic properties of the substituents on the substrate can influence the preferred conformation in the transition state. |
Stereochemistry and Stereoselective Synthesis of Octahydroindolizine 5 Carboxylic Acid
Elucidation of Stereocenters and Determination of Absolute Configuration
Octahydroindolizine-5-carboxylic acid possesses multiple stereocenters, the exact number and arrangement of which define its three-dimensional structure and, consequently, its biological activity. The core octahydroindolizine (B79230) ring system contains chiral centers at the bridgehead carbon (C8a) and at the carbon atom bearing the carboxylic acid group (C5). Additional stereocenters can be present on the rings depending on substitution patterns.
The absolute configuration of each stereocenter is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an R (Rectus) or S (Sinister) descriptor. The determination of the absolute configuration for a specific enantiomer of this compound would typically rely on X-ray crystallography of a single crystal of the compound or a suitable crystalline derivative. This technique provides an unambiguous assignment of the spatial arrangement of atoms. In the absence of a crystal structure, chiroptical methods such as circular dichroism (CD) spectroscopy can be employed, often in conjunction with theoretical calculations, to infer the absolute configuration.
Strategies for High Enantiomeric and Diastereomeric Purity
The synthesis of single stereoisomers of this compound requires precise control over the formation of each chiral center. Several strategies have been developed for the stereoselective synthesis of related indolizidine and quinolizidine (B1214090) alkaloids, which can be adapted for this target molecule.
Asymmetric catalysis provides a powerful tool for establishing stereocenters with high enantioselectivity. The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can facilitate key bond-forming reactions in a way that favors the formation of one enantiomer over the other. For instance, asymmetric hydrogenation or cycloaddition reactions can be employed to set key stereocenters in the indolizine (B1195054) framework. Asymmetric induction, where a chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction, is another widely used strategy. After the desired stereocenter is set, the auxiliary is removed.
Recent advances in cobalt-catalyzed asymmetric C-H alkylation, utilizing chiral carboxylic acids as co-catalysts, have shown promise for the synthesis of a variety of chiral indole (B1671886) derivatives. This data-driven approach allows for the virtual screening of catalysts to achieve high stereochemical control.
For molecules that already contain one or more stereocenters, diastereoselective reactions can be used to introduce new chiral centers with a specific relative stereochemistry. In the context of this compound synthesis, diastereoselective α-alkylation of a lactam precursor is a key strategy. By controlling the enolate geometry and the approach of the electrophile, it is possible to achieve high diastereoselectivity in the introduction of substituents. The choice of base, solvent, and reaction temperature can significantly influence the stereochemical outcome of such reactions. Research on related polyhydroxylated indolizidines has demonstrated the successful application of this approach starting from chiral precursors like L-glutamic acid.
Kinetic resolution is a technique used to separate a racemic mixture of a chiral compound by taking advantage of the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Enzymes, particularly lipases and esterases, are highly effective catalysts for kinetic resolutions due to their exquisite stereoselectivity.
In a typical enzymatic kinetic resolution for a carboxylic acid, the racemic acid is subjected to esterification with an alcohol in the presence of a lipase. One enantiomer of the acid will react faster, leading to the formation of its corresponding ester, while the other enantiomer remains largely unreacted as the acid. This allows for the separation of the enantioenriched ester from the unreacted acid. A notable example in a related system is the Novozym 435-mediated kinetic resolution of a racemic octahydroindolizine alcohol, which has been successfully implemented on a large scale. This highlights the potential of enzymatic methods for obtaining enantiomerically pure intermediates for the synthesis of this compound.
Table 1: Comparison of Stereoselective Synthesis Strategies
| Strategy | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Catalysis | Use of a chiral catalyst to favor one enantiomeric pathway. | High enantioselectivity, catalytic amount of chiral material needed. | Catalyst development can be complex and expensive. |
| Asymmetric Induction | A chiral auxiliary directs the stereochemical outcome. | Predictable stereocontrol, well-established methods. | Requires additional steps for attachment and removal of the auxiliary. |
| Diastereoselective α-Alkylation | An existing stereocenter directs the formation of a new one. | Good for controlling relative stereochemistry. | The stereochemical outcome is dependent on the existing chiral center. |
| Enzymatic Kinetic Resolution | Separation of enantiomers based on different reaction rates with an enzyme. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Maximum theoretical yield for one enantiomer is 50%. |
Analytical Methodologies for Stereochemical Validation
The confirmation of the stereochemical integrity of the synthesized this compound is a critical step. A combination of analytical techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is an indispensable tool for determining the relative stereochemistry of a molecule. By analyzing coupling constants and through-space correlations (e.g., from NOESY experiments), the spatial relationships between protons can be established, which in turn provides information about the conformation and relative configuration of the stereocenters. The use of chiral solvating agents or chiral derivatizing agents in NMR can also allow for the differentiation of enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times. The development of a robust chiral HPLC method is essential for monitoring the success of an asymmetric synthesis or a kinetic resolution. For the related compound, octahydro-1H-indole-2-carboxylic acid, HPLC methods have been developed to separate its stereoisomers, demonstrating the applicability of this technique to similar structures. researchgate.net
X-ray Crystallography: As mentioned previously, single-crystal X-ray diffraction provides the most definitive determination of both the relative and absolute stereochemistry of a molecule. The resulting three-dimensional structure allows for the unambiguous assignment of the configuration at each stereocenter.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine the absolute configuration by comparing the experimental spectrum to that of a known standard or to a spectrum predicted by computational methods. The CD exciton (B1674681) chirality method, for example, is a powerful tool for determining the absolute configuration of various carboxylic acids.
Table 2: Analytical Methodologies for Stereochemical Validation
| Methodology | Information Provided | Application |
|---|---|---|
| NMR Spectroscopy | Relative stereochemistry, conformational analysis. | Elucidation of the 3D structure in solution. |
| Chiral HPLC | Enantiomeric excess, separation of enantiomers. | Assessment of the success of stereoselective synthesis. |
| X-ray Crystallography | Absolute and relative stereochemistry. | Unambiguous determination of the solid-state structure. |
| Circular Dichroism | Absolute configuration, chiroptical properties. | Non-empirical assignment of absolute stereochemistry. |
Advanced Spectroscopic and Computational Investigations
Comprehensive Spectroscopic Characterization
Spectroscopic analysis provides empirical data essential for confirming the identity and structure of Octahydroindolizine-5-carboxylic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography offer complementary information, from atomic connectivity to precise solid-state molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their stereochemical relationships.
In ¹H NMR spectroscopy, the acidic proton of the carboxylic acid group is highly characteristic, typically appearing as a broad singlet in the downfield region of the spectrum, often around 10-12 ppm. libretexts.org The protons on the carbon atoms adjacent to the carboxylic acid are expected to resonate in the 2-3 ppm range. libretexts.org The remaining protons within the bicyclic octahydroindolizine (B79230) core would produce a complex series of multiplets in the aliphatic region of the spectrum. Analysis of coupling constants and two-dimensional NMR experiments, such as COSY and HSQC, would be crucial for assigning these signals and confirming the cis or trans fusion of the ring system. ceon.rs
¹³C NMR spectroscopy provides complementary data on the carbon skeleton. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically found in the range of 165 to 185 ppm. pressbooks.pub The other carbon atoms of the saturated bicyclic system would appear in the upfield region of the spectrum. The exact chemical shifts are sensitive to the molecule's specific conformation.
| Atom Type | Nucleus | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Carboxylic Acid Proton | ¹H | 10.0 - 12.0 | Broad singlet, position is concentration and solvent dependent. libretexts.org |
| Protons on Octahydroindolizine Core | ¹H | 1.0 - 4.0 | Complex multiplets requiring 2D NMR for full assignment. |
| Carboxyl Carbon | ¹³C | 165 - 185 | Characteristic downfield signal for a carboxylic acid. pressbooks.pub |
| Carbons of Octahydroindolizine Core | ¹³C | 20 - 70 | Aliphatic signals, specific shifts depend on stereochemistry. |
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a compound. researchgate.net Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places. researchgate.net This high precision allows for the calculation of a unique molecular formula.
For this compound, the molecular formula is C₉H₁₅NO₂. HRMS analysis would be used to measure the exact mass of its molecular ion (e.g., [M+H]⁺ or [M-H]⁻) and compare it to the theoretically calculated mass. The extremely small mass difference, typically in the parts-per-million (ppm) range, provides high confidence in the assigned formula and rules out other potential compositions with the same nominal mass. researchgate.netresearchgate.net
| Ion Type | Molecular Formula | Calculated Exact Mass | Typical Observed Mass | Typical Mass Error (ppm) |
|---|---|---|---|---|
| [M+H]⁺ | C₉H₁₆NO₂⁺ | 170.11756 | 170.1176 | < 5 |
| [M-H]⁻ | C₉H₁₄NO₂⁻ | 168.10300 | 168.1030 | < 5 |
| [M+Na]⁺ | C₉H₁₅NNaO₂⁺ | 192.09950 | 192.0995 | < 5 |
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides precise coordinates of every atom in the crystal lattice, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles.
For this compound, a crystallographic study would definitively establish the stereochemistry of the chiral centers, the conformation of the fused ring system (e.g., chair, boat, or twist-boat), and the relative orientation of the carboxylic acid substituent. mdpi.com Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, that dictate the crystal packing arrangement. mdpi.com This information is crucial for understanding the molecule's shape and how it interacts with its environment. nih.gov
| Parameter | Description | Typical Information Gained |
|---|---|---|
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | e.g., Monoclinic, P2₁/c. mdpi.com |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the repeating unit. | Precise measurements of the crystal lattice. mdpi.com |
| Bond Lengths | The distance between the nuclei of two bonded atoms. | e.g., C=O, C-O, C-N, C-C bond distances (in Å). |
| Bond Angles | The angle formed between three connected atoms. | e.g., O-C=O angle of the carboxyl group. |
| Torsional Angles | The angle between planes through two sets of three atoms. | Defines the conformation of the ring system. |
| Hydrogen Bonding | Intermolecular O-H···O or N-H···O interactions. | Reveals dimeric structures or extended networks in the crystal. mdpi.com |
Theoretical and Computational Chemistry Approaches
Computational chemistry provides a powerful theoretical framework for investigating molecular properties, complementing experimental data with detailed energetic and structural insights. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) are used to explore conformational landscapes, reaction pathways, and dynamic behavior.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is widely applied to predict molecular geometries, energies, and other properties. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can be employed to perform a thorough conformational analysis. nih.govbsu.by
This analysis involves optimizing the geometries of various possible isomers and conformers—such as those with different ring fusions (cis or trans) or different ring puckering (chair or boat)—and calculating their relative energies. nih.gov The conformer with the lowest calculated energy corresponds to the most stable structure in the gas phase. nih.gov Solvation models can also be incorporated to predict the most stable conformation in different solvents. These calculations help rationalize experimentally observed structures and predict chemical reactivity.
| Conformer | Description | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (at 298 K) |
|---|---|---|---|
| A | trans-fused, chair-chair | 0.00 | >99% |
| B | trans-fused, chair-boat | +6.9 | <0.01% |
| C | cis-fused, chair-chair | +4.5 | ~0.1% |
| D | cis-fused, chair-boat | +9.7 | <0.01% |
Note: Data are illustrative, based on typical energy differences for indolizidine systems, to demonstrate the output of DFT calculations. nih.gov
While DFT provides a static picture of stable conformers, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules. MM methods use classical physics to model the potential energy of a system, allowing for rapid calculation of geometries and energies for large systems.
MD simulations use these force fields to simulate the movement of atoms and molecules over time. mdpi.com An MD simulation of this compound, typically in a simulated solvent box, would generate a trajectory of its motion, revealing its conformational flexibility. By analyzing this trajectory, researchers can identify the most frequently adopted conformations, the energy barriers between them, and how the molecule's shape fluctuates in a solution environment. mdpi.comnih.gov This provides a more realistic understanding of the molecule's structural preferences under physiological conditions compared to static, gas-phase calculations.
Quantum Chemical Predictions of Reactivity and Selectivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful predictive tools for understanding the intrinsic electronic properties of molecules, which in turn govern their reactivity and selectivity. For this compound, these computational methods can elucidate the regions of the molecule most susceptible to electrophilic or nucleophilic attack, predict the stability of various conformations, and rationalize the stereochemical outcomes of reactions.
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting non-covalent interactions and identifying sites for chemical reactions. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, such as the oxygen atoms of the carboxylic acid group. Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack.
Global reactivity descriptors, derived from the energies of the frontier orbitals, offer quantitative measures of a molecule's reactivity. These parameters, including electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated to compare the reactivity of this compound with other related structures or under different conditions.
Table 1: Calculated Global Reactivity Descriptors (Note: The following data is illustrative, based on typical values for similar saturated heterocyclic carboxylic acids, as specific published data for this compound is not available.)
| Parameter | Formula | Typical Calculated Value (eV) | Implication |
| HOMO Energy (EHOMO) | - | -8.5 to -9.5 | Ionization Potential |
| LUMO Energy (ELUMO) | - | 1.0 to 2.0 | Electron Affinity |
| Energy Gap (ΔE) | ELUMO - EHOMO | > 10.0 | High Kinetic Stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.25 to 4.25 | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | > 5.0 | Resistance to charge transfer |
| Global Softness (S) | 1/(2η) | < 0.1 | Low polarizability/reactivity |
These computational models are also essential for predicting selectivity. For instance, in reactions involving the carboxylic acid group, calculations can determine the relative energies of transition states for different reaction pathways, thereby predicting whether a reaction will proceed via a specific mechanism. For stereoselective reactions, DFT can be used to model the interaction of the chiral this compound with other reagents, predicting the most stable transition state and thus the major stereoisomer formed. By calculating the energies of different diastereomeric transition states, the diastereoselectivity of a reaction can be rationalized and predicted.
Synthetic Utility of Octahydroindolizine 5 Carboxylic Acid As a Building Block
Role as a Synthetic Intermediate for Complex Molecular Architectures
The octahydroindolizine (B79230) core, with its fused five- and six-membered rings, provides a robust three-dimensional framework that is prevalent in numerous natural products. The carboxylic acid functionality at the 5-position serves as a convenient anchor point for the introduction of various substituents and for the extension of the molecular structure. This strategic placement allows for a range of chemical transformations, including amide bond formation, esterification, reduction to the corresponding alcohol, and Curtius rearrangement to introduce an amine group. These modifications are instrumental in building the complex side chains and additional ring systems found in more elaborate target molecules.
The stereochemistry of the octahydroindolizine-5-carboxylic acid precursor is crucial, as it dictates the absolute configuration of the final product. Enantiomerically pure forms of this building block are often synthesized through asymmetric routes, ensuring the stereoselective synthesis of the target complex molecules. The inherent rigidity of the bicyclic system often directs the stereochemical outcome of subsequent reactions, providing a high degree of control over the formation of new stereocenters.
Applications in the Synthesis of Related Indolizidine Alkaloids and Natural Product Analogs
The indolizidine alkaloid family is a large and structurally diverse group of natural products, many of which exhibit significant biological activities. This compound and its derivatives have proven to be key intermediates in the total synthesis of several of these alkaloids and their analogs. The carboxylic acid group can be readily converted into various functional groups present in the side chains of naturally occurring indolizidine alkaloids.
For instance, the synthesis of 5,8-disubstituted indolizidines, a common motif in alkaloids isolated from amphibian skin, can be strategically approached using this compound. The carboxylic acid can be transformed into a suitable functional group that allows for the introduction of the C-5 substituent via coupling reactions or other carbon-carbon bond-forming strategies. The subsequent elaboration of the C-8 position can be achieved through various synthetic methodologies.
Below is a table summarizing the application of octahydroindolizine derivatives in the synthesis of specific indolizidine alkaloids and their analogs, highlighting the versatility of this scaffold.
| Target Alkaloid/Analog | Key Synthetic Transformation from Octahydroindolizine Core | Reference |
| (-)-Indolizidine 239AB | Elaboration of the 5-position via the carboxylic acid to introduce the 3-hydroxypropyl side chain. | nih.gov |
| Indolizidine Derivatives as Substance P Antagonists | Modification of the carboxylic acid to introduce diverse side chains for structure-activity relationship studies. | nih.gov |
| Benzo-fused Indolizidine Alkaloid Mimics | Utilization of the indolizidine core for the construction of novel fused aromatic systems. | nih.gov |
Development of Novel Polycyclic Systems Incorporating the Octahydroindolizine Core
Beyond the synthesis of naturally occurring alkaloids, the this compound scaffold provides a unique platform for the development of novel polycyclic systems with potential applications in medicinal chemistry and materials science. The strategic positioning of the carboxylic acid allows for its participation in intramolecular cyclization reactions, leading to the formation of new rings fused to the indolizidine core.
For example, the carboxylic acid can be activated and reacted with a nucleophile tethered to another position on the octahydroindolizine ring, resulting in the formation of a lactam. Alternatively, the carboxylic acid can be converted to other functional groups that can undergo various cyclization reactions, such as ring-closing metathesis or radical cyclizations, to construct larger and more complex polycyclic architectures. These novel systems often exhibit unique three-dimensional shapes and functionalities that are not readily accessible through other synthetic routes. The development of such polycyclic compounds is an active area of research, with the potential to discover new therapeutic agents and materials with novel properties.
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Pathways (Green Chemistry Principles)
The synthesis of complex heterocyclic structures such as indolizines has traditionally relied on methods that are often time-consuming and utilize hazardous solvents or expensive metal catalysts like palladium, copper, and rhodium ijettjournal.org. In alignment with the principles of green chemistry, a significant future direction is the development of more environmentally benign and efficient synthetic routes. researchgate.net This involves a shift away from conventional heating methods towards technologies like microwave irradiation, which has been shown to enhance yields and purity while significantly reducing reaction times for indolizine (B1195054) derivative synthesis. ijettjournal.orgbohrium.com
| Parameter | Conventional Methods | Green Chemistry Approaches |
|---|---|---|
| Catalysts | Expensive and/or toxic metals (e.g., Palladium, Rhodium, Copper) ijettjournal.org | Minimized use of hazardous catalysts; exploration of novel, greener catalysts researchgate.net |
| Solvents | Often hazardous organic solvents ijettjournal.org | Eco-friendly solvents (e.g., water) ijettjournal.org |
| Energy Input | Prolonged heating/reflux ijettjournal.org | Microwave irradiation for reduced reaction times ijettjournal.orgbohrium.com |
| Efficiency | Satisfactory yields but often time-consuming ijettjournal.org | Enhanced yields and purity ijettjournal.org |
| Environmental Impact | Generation of hazardous waste ijettjournal.org | Reduced environmental footprint researchgate.netnih.gov |
Development of Chemoenzymatic and Biocatalytic Approaches for Enhanced Selectivity
Chemoenzymatic and biocatalytic methods are emerging as powerful tools in organic synthesis, offering remarkable selectivity under mild reaction conditions. nih.govrjeid.com These approaches leverage enzymes to perform specific chemical transformations, which is particularly advantageous for creating complex, chiral molecules. nih.govrug.nl The high regio- and stereoselectivity of enzymatic transformations can simplify synthetic routes to bioactive compounds, reducing the need for cumbersome protecting groups and purification steps. nih.govresearchgate.net
For the octahydroindolizine (B79230) framework, future research will likely focus on identifying or engineering enzymes that can catalyze key bond-forming reactions with high precision. An example of this principle is the use of enzymes like Novozym 435 in the enantioselective synthesis of an octahydroindolizine alcohol, demonstrating the potential of biocatalysis in producing specific stereoisomers of this scaffold. rsc.org The development of biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, represents a promising strategy for the step-economic synthesis of complex derivatives. researchgate.netmdpi.com This approach combines the selectivity of biocatalysis with the versatility of modern organic chemistry to streamline the production of valuable compounds. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of automated flow chemistry is set to revolutionize the synthesis of pharmaceutical compounds, including octahydroindolizine derivatives. researchgate.netbohrium.com Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netsoci.org This level of control often leads to higher yields, increased product purity, and enhanced safety, particularly when dealing with hazardous reagents. researchgate.netnih.gov
Automated flow synthesis platforms enable the rapid optimization of reaction conditions and the generation of libraries containing diverse compound series. syrris.com This technology can be coupled with in-line analysis and purification, significantly shortening the time required for the medicinal chemistry discovery process. researchgate.netsyrris.com By automating the synthesis, researchers can efficiently explore the chemical space around the octahydroindolizine core, preparing numerous derivatives for biological screening. syrris.com Furthermore, flow chemistry provides a direct route for scaling up the production of promising "hit" or "lead" compounds without the need for extensive re-optimization that is often required when transitioning from laboratory-scale batch processes. nih.govsyrris.com
| Advantage | Description |
|---|---|
| Precise Control | Fine control over temperature, pressure, and flow rates enhances reaction efficiency and reproducibility. researchgate.netsoci.org |
| Increased Safety | Safer handling of hazardous and reactive reagents compared to batch processes. researchgate.netnih.gov |
| Higher Yield & Purity | Improved control often leads to higher yields and cleaner products. researchgate.net |
| Reduced Waste | More efficient reactions and minimized solvent usage contribute to less chemical waste. researchgate.net |
| Rapid Optimization | Automated platforms allow for high-throughput screening of reaction conditions. syrris.com |
| Scalability | Easier transition from small-scale discovery to larger-scale production without re-optimization. nih.govsyrris.com |
Computational Design and Predictive Modeling for New Octahydroindolizine Derivatives
Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, enabling a more targeted approach to designing new molecules. nih.gov Future research on octahydroindolizine-5-carboxylic acid and its analogs will heavily rely on computational methods to predict their biological activity and properties, thereby guiding synthetic efforts. nih.gov
Techniques such as molecular docking and pharmacophore modeling can be used to simulate how different octahydroindolizine derivatives interact with specific biological targets. nih.gov By understanding these interactions at a molecular level, chemists can design new compounds with potentially enhanced affinity and selectivity. For example, computational methods can be used to predict how modifications to the octahydroindolizine scaffold will affect key properties like binding energy or pKa, as has been demonstrated in the design of other amine-containing therapeutic agents. nih.gov These predictive models help to filter large virtual libraries of potential compounds, prioritizing the synthesis of those most likely to exhibit the desired biological effects. nih.gov This data-driven approach aims to increase the efficiency of the drug discovery pipeline by reducing the time and resources spent on trial-and-error synthesis. nih.gov
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Palladium |
| Copper |
| Rhodium |
| (7R,8aS)-octahydro-5,5-dimethylindolizin-7-amine |
| (7S, 8aS)-octahydro-5,5-dimethylindolizin-7-ol |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
